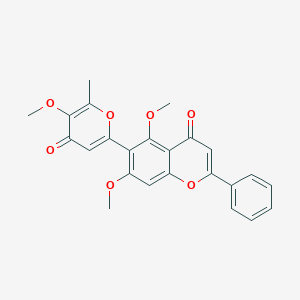

Oppositin

Description

Properties

Molecular Formula |

C24H20O7 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

5,7-dimethoxy-6-(5-methoxy-6-methyl-4-oxopyran-2-yl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C24H20O7/c1-13-23(28-3)16(26)11-19(30-13)22-18(27-2)12-20-21(24(22)29-4)15(25)10-17(31-20)14-8-6-5-7-9-14/h5-12H,1-4H3 |

InChI Key |

GVWXIXXSXKCKKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=C(O1)C2=C(C=C3C(=C2OC)C(=O)C=C(O3)C4=CC=CC=C4)OC)OC |

Synonyms |

oppositin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Aspirin

Audience: Researchers, scientists, and drug development professionals.

Aspirin, or acetylsalicylic acid, is a widely utilized nonsteroidal anti-inflammatory drug (NSAID) with a well-documented history of therapeutic use for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][[“]] This guide provides a detailed examination of its primary mechanism of action, focusing on its interaction with cyclooxygenase enzymes and the subsequent impact on critical signaling pathways.

Core Mechanism of Action: Irreversible COX Enzyme Inhibition

The principal mechanism of action of aspirin involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory and pro-thrombotic lipid mediators known as prostanoids.[1][3] There are two primary isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate essential physiological functions, including gastrointestinal mucosal protection, renal blood flow regulation, and platelet aggregation.[[“]]

-

COX-2 (PTGS2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostanoids that mediate inflammation, pain, and fever.[1][4]

Aspirin exerts its effects through the covalent modification of these enzymes. It acts as an acetylating agent, transferring its acetyl group to a serine residue within the active site of the COX enzymes—specifically serine 530 in COX-1 and serine 516 in COX-2.[1][5] This acetylation is an irreversible modification that permanently inactivates the enzyme's cyclooxygenase activity.[3][6] This mode of action distinguishes aspirin from other common NSAIDs like ibuprofen or diclofenac, which are reversible inhibitors.[1][6]

The antiplatelet effect of aspirin is particularly noteworthy and is central to its use in cardiovascular disease prevention. Low-dose aspirin irreversibly inhibits COX-1 within platelets.[6] Because mature platelets are anucleated, they are incapable of synthesizing new enzyme.[1] Consequently, the inhibitory effect persists for the entire lifespan of the platelet, which is approximately 8 to 9 days.[6] This sustained inhibition prevents the production of thromboxane A₂ (TXA₂), a potent vasoconstrictor and promoter of platelet aggregation, thereby reducing the risk of thrombotic events.[1][[“]][6]

Interestingly, the acetylation of COX-2 by aspirin does not completely abolish its enzymatic function but rather modifies it. Aspirin-acetylated COX-2 gains the ability to synthesize 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs), which are specialized pro-resolving mediators that possess potent anti-inflammatory properties.[1][[“]][6]

Quantitative Data: Inhibitory Potency of Aspirin

The inhibitory activity of aspirin against COX-1 and COX-2 has been quantified in various cellular systems. Aspirin is generally more potent against COX-1 than COX-2.[1][5]

| Parameter | Target Enzyme | Value (µM) | Experimental System |

| IC₅₀ | COX-1 | 3.57 | Human Articular Chondrocytes[4] |

| IC₅₀ | COX-2 | 29.3 | Human Articular Chondrocytes[4] |

| IC₅₀ | Platelet COX-1 | 1.3 ± 0.5 | Washed Human Platelets[7] |

| IC₅₀ (est.) | COX-2 | ~50 | Recombinant Human COX-2[8] |

Signaling Pathway Visualization

The primary signaling pathway affected by aspirin is the arachidonic acid cascade. Upon cellular stimulation, phospholipase A₂ releases arachidonic acid from membrane phospholipids.[9][10] Arachidonic acid then serves as the substrate for COX enzymes to produce prostanoids.[9][11] Aspirin's inhibition of COX-1 and COX-2 blocks this conversion, thereby reducing the downstream synthesis of prostaglandins and thromboxanes.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 11. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Osimertinib: A Targeted Approach to Overcoming EGFR Resistance in Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of osimertinib. It details the scientific journey from the identification of the clinical need to the structure-guided design and chemical synthesis of the molecule. Furthermore, this guide elucidates the intricate signaling pathways modulated by osimertinib and presents key clinical trial data in a structured format. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development in this domain.

Introduction: The Challenge of Acquired Resistance to EGFR Inhibitors

The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene and the subsequent development of EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib marked a significant advancement in the treatment of a subset of NSCLC patients.[3][4] These first-generation TKIs demonstrated notable clinical efficacy in patients with EGFR-sensitizing mutations, such as exon 19 deletions and the L858R point mutation.[5][6] However, the majority of patients inevitably develop acquired resistance to these therapies, most commonly driven by a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[7] This mutation sterically hinders the binding of first and second-generation TKIs to the ATP-binding pocket of the EGFR kinase domain, leading to disease progression. The pressing clinical need for a TKI that could effectively target the T790M resistance mutation while sparing wild-type (WT) EGFR to minimize toxicity spurred the development of third-generation inhibitors.

The Discovery of Osimertinib: A Structure-Guided Approach

The journey to discover osimertinib began in 2009 with a focused drug discovery program at AstraZeneca.[2][7] The primary objective was to identify a potent and selective inhibitor of the T790M mutant EGFR. The core strategy revolved around a structure-driven design to achieve selectivity for the mutant over the wild-type receptor.[7]

The key insight was to exploit the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR for covalent, irreversible inhibition. This approach was intended to provide sustained target engagement. The chemical structure of osimertinib features a mono-anilino-pyrimidine core, which is a common scaffold for kinase inhibitors.[8] Crucially, it incorporates a reactive acrylamide group that forms a covalent bond with the Cys797 residue.[1][9] This irreversible binding is a hallmark of its mechanism of action.

The development process involved synthesizing and screening a multitude of compounds to optimize potency against EGFR T790M and selectivity over WT EGFR. This led to the identification of the clinical candidate, AZD9291, which was later named osimertinib.[7]

Chemical Synthesis of Osimertinib

The synthesis of osimertinib is a multi-step process that has been optimized for efficiency and purity. While several synthetic routes have been published, a convergent synthesis approach is often employed. A generalized synthetic scheme is outlined below. The process typically involves the preparation of key intermediates, which are then coupled to form the final molecule. For instance, one of the key steps is the coupling of a substituted pyrimidine core with a functionalized aniline derivative, followed by the introduction of the acrylamide warhead.

For detailed, step-by-step synthetic protocols, researchers are encouraged to consult specialized chemical synthesis literature and patents.

Mechanism of Action and Signaling Pathways

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting the kinase activity of mutant EGFR.[1][9] This inhibition blocks the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[8][9]

EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the recruitment of various downstream signaling proteins, initiating multiple signaling cascades. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth.[5][10]

Inhibition of Downstream Signaling

By blocking the kinase activity of mutant EGFR, osimertinib effectively shuts down these pro-survival signals. The two major downstream pathways affected are:

-

The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[10]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation and differentiation.[10]

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. Osimertinib - Wikipedia [en.wikipedia.org]

- 3. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 7. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Structure-Activity Relationship of Ibrutinib, a Covalent Bruton's Tyrosine Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the structure-activity relationship (SAR) of Ibrutinib, a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK). It delves into the molecular interactions governing its potency and selectivity, the experimental protocols used for its evaluation, and the critical role of the B-cell receptor (BCR) signaling pathway it targets.

Introduction: Ibrutinib and Bruton's Tyrosine Kinase (BTK)

Ibrutinib (marketed as Imbruvica) is a small molecule drug that has revolutionized the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][2][3] Its therapeutic effect stems from the potent and irreversible inhibition of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5][6][7]

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and survival.[6][7] Aberrant activation of the BCR pathway is a hallmark of many B-cell cancers, making BTK a prime therapeutic target.[1][8][9] Ibrutinib's mechanism of action involves forming a specific covalent bond with a cysteine residue (Cys481) located in the ATP-binding site of BTK.[1][6][10][11] This irreversible binding permanently inactivates the enzyme, thereby blocking downstream signaling and inhibiting the proliferation and survival of malignant B-cells.[6][10][11]

Understanding the structure-activity relationship of Ibrutinib is crucial for appreciating its efficacy and for the rational design of next-generation BTK inhibitors with improved selectivity and fewer off-target effects.[2][12][13]

The B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is essential for normal B-cell function, but its dysregulation is a key driver in various hematological cancers.[9][14][15] The pathway is initiated upon antigen binding to the B-cell receptor. This event triggers a cascade of intracellular signaling events mediated by a series of kinases.

Key steps in the pathway include:

-

Initiation: Antigen binding leads to the aggregation of BCRs, which activates Src-family kinases such as LYN and SYK.[8][9][15][16]

-

Signal Amplification: Activated LYN and SYK phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on the BCR co-receptors Igα (CD79A) and Igβ (CD79B).

-

BTK Activation: This phosphorylation creates docking sites for BTK, bringing it to the cell membrane where it is subsequently phosphorylated and activated.

-

Downstream Signaling: Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[4][15][16] This leads to the activation of downstream pathways including NF-κB and AKT, which ultimately promote B-cell proliferation, survival, and migration.[11]

Ibrutinib intervenes by covalently binding to BTK, effectively halting this entire downstream signaling cascade.

Ibrutinib: Core Structure-Activity Relationships

The potency and selectivity of Ibrutinib are dictated by its distinct chemical moieties. The molecule can be deconstructed into four key components, each contributing to its overall pharmacological profile.

-

Acrylamide Warhead: This Michael acceptor is the most critical feature for Ibrutinib's mechanism. It forms an irreversible covalent bond with the thiol group of Cys481 in the BTK active site, leading to sustained inhibition.[1][17]

-

Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system is responsible for anchoring the inhibitor within the ATP-binding pocket by forming hydrogen bonds with the kinase hinge region, a common strategy for kinase inhibitors.

-

Piperidine Linker: This component positions the acrylamide warhead correctly to react with Cys481.

-

4-Phenoxyphenyl Group: This large, hydrophobic group extends towards the solvent-exposed region of the binding pocket. Modifications to this part of the molecule can significantly impact selectivity against other kinases.[18]

Data Presentation: Quantitative SAR of Ibrutinib Analogues

While Ibrutinib is highly potent against BTK, it also inhibits other kinases containing a homologous cysteine, such as ITK, EGFR, and JAK3, which can lead to off-target side effects.[2][4][13] Recent medicinal chemistry efforts have focused on modifying Ibrutinib's structure to improve its selectivity. The following tables summarize quantitative data for Ibrutinib and two analogues where methyl groups were added adjacent to the biaryl axis of the phenoxyphenyl group to alter its conformation.[18]

Table 1: In Vitro Potency of Ibrutinib and Analogues Against BTK [18]

| Compound | Modification | BTK IC₅₀ (nM) | BTK k_inact/K_i (M⁻¹s⁻¹) |

| Ibrutinib (1) | None | 0.9 | 328,000 |

| Analogue 2 | Single methyl addition | 0.9 | 280,000 |

| Analogue 3 | Di-methyl addition | 12.8 | 31,000 |

Data sourced from ACS Medicinal Chemistry Letters, 2023.[18]

Table 2: Selectivity Profile of Ibrutinib and Analogues (IC₅₀ in nM) [18]

| Compound | BTK | BLK | ITK | EGFR | JAK3 |

| Ibrutinib (1) | 0.9 | 0.1 | 4.9 | 4.8 | 19.2 |

| Analogue 2 | 0.9 | 1.3 | 344 | 193 | 871 |

| Analogue 3 | 12.8 | 36 | >1000 | >1000 | >1000 |

Data sourced from ACS Medicinal Chemistry Letters, 2023.[18]

These data reveal a clear SAR trend:

-

Adding a single methyl group (Analogue 2) maintains high potency against BTK but dramatically reduces activity against off-target kinases like ITK, EGFR, and JAK3, thus increasing selectivity.[18]

-

Adding a second methyl group (Analogue 3) further enhances selectivity to the point where off-target activity is largely eliminated, but this comes at the cost of a ~14-fold reduction in potency against BTK.[18]

-

This demonstrates that controlling the conformation of the solvent-exposed moiety is a powerful strategy for tuning the selectivity of covalent BTK inhibitors.[18]

Experimental Protocols for SAR Studies

Evaluating the SAR of BTK inhibitors requires a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Experimental Workflow for SAR Studies

A typical workflow for conducting SAR studies on novel BTK inhibitors involves several stages, from initial design and synthesis to comprehensive biological evaluation.

Protocol 1: Biochemical (Cell-Free) BTK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated BTK. The Z'-Lyte™ Kinase Assay is a common fluorescence-based method.[18]

Objective: To determine the IC₅₀ value of an inhibitor against recombinant BTK.

Materials:

-

Recombinant human BTK enzyme.

-

Z'-Lyte™ Kinase Assay Kit - Tyr 6 Peptide (substrate).

-

ATP solution.

-

Test compounds (e.g., Ibrutinib and analogues) dissolved in DMSO.

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

-

384-well assay plates.

-

Fluorescence plate reader.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A typical concentration range would be from 100 µM to 1 pM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Kinase Reaction:

-

To each well of the 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 5 µL of a solution containing the BTK enzyme and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near its Km for BTK.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[18]

-

-

Development: Stop the kinase reaction by adding 5 µL of the Development Reagent from the kit. This reagent contains a protease that will cleave only the non-phosphorylated substrate.

-

Detection: Incubate for 60 minutes at room temperature to allow for the development reaction. Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a plate reader. The ratio of these emissions indicates the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based BTK Inhibition Assay (Phospho-Flow)

This assay measures the ability of a compound to inhibit BTK activity within a cellular context by quantifying the phosphorylation of a downstream target.

Objective: To determine the cellular potency (EC₅₀) of an inhibitor by measuring the inhibition of BTK-mediated PLCγ2 phosphorylation.

Materials:

-

B-cell lymphoma cell line (e.g., TMD8) or primary CLL cells.

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Stimulant: Goat F(ab')₂ Anti-Human IgM antibody.

-

Test compounds dissolved in DMSO.

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

-

Fluorescently-conjugated antibodies: Anti-pPLCγ2 (phosphorylated at Y759) and a cell surface marker like Anti-CD19.

-

Flow cytometer.

Methodology:

-

Cell Treatment: Seed cells in a 96-well plate. Add serial dilutions of the test compounds and incubate for 1-2 hours at 37°C.

-

Stimulation: Add Anti-Human IgM to the wells to a final concentration of 10 µg/mL to activate the BCR pathway. Leave one set of wells unstimulated (negative control). Incubate for 10-15 minutes at 37°C.

-

Fixation: Immediately stop the stimulation by adding a fixation buffer directly to the wells. Incubate for 20 minutes at room temperature.

-

Permeabilization and Staining: Wash the cells and then add a permeabilization buffer. Add the cocktail of fluorescently-conjugated antibodies (e.g., Alexa Fluor 647 anti-pPLCγ2 and PE anti-CD19) and incubate for 30-60 minutes in the dark.

-

Data Acquisition: Wash the cells again and resuspend in buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of pPLCγ2 in the CD19-positive cell population.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of pPLCγ2 for each condition. Calculate the percent inhibition of IgM-induced phosphorylation for each compound concentration. Plot the data and determine the EC₅₀ value using a suitable curve-fitting model.

Conclusion

The development of Ibrutinib marked a significant advancement in targeted cancer therapy. Its success is rooted in a well-defined structure-activity relationship, centered on the covalent inhibition of BTK via an acrylamide warhead anchored by a hinge-binding pyrazolopyrimidine core. SAR studies, such as those presented here, are fundamental to drug discovery. They not only elucidate the molecular basis of a drug's potency but also pave the way for designing improved therapeutic agents. The systematic modification of Ibrutinib's solvent-exposed phenoxyphenyl group has proven to be a highly effective strategy for enhancing kinase selectivity, thereby providing a clear roadmap for the development of second-generation BTK inhibitors with potentially improved safety profiles. The continued application of detailed SAR principles, supported by robust biochemical and cellular protocols, will undoubtedly lead to the next wave of innovative and highly selective kinase inhibitors.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence-based expert consensus on clinical management of safety of Bruton’s tyrosine kinase inhibitors (2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. mdpi.com [mdpi.com]

- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. cusabio.com [cusabio.com]

- 10. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]

- 14. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. genscript.com [genscript.com]

- 17. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of [Compound]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Compound] is a novel, potent, and selective small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK/ERK pathway.[1][2] Dysregulation of this pathway through mutations in upstream genes like BRAF and RAS is a hallmark of numerous human cancers, leading to uncontrolled cell proliferation and survival.[3][4] By inhibiting MEK1/2, [Compound] effectively blocks the phosphorylation and activation of the downstream effector kinases ERK1/2, thereby providing a therapeutic strategy for tumors dependent on MAPK pathway signaling.[2][5]

This technical guide provides a comprehensive overview of the in vitro characterization of [Compound]. It includes detailed protocols for key biochemical and cellular assays, a summary of its inhibitory activity and selectivity, and a characterization of its effects on cellular signaling and proliferation.

Biochemical Characterization

The primary biochemical activity of [Compound] was assessed through direct enzyme inhibition assays against its intended targets, MEK1 and MEK2.

MEK1/2 Kinase Inhibition Assay

The potency of [Compound] against MEK1 and MEK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase binding assay. This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the inhibitor.[6][7]

Caption: Workflow for the TR-FRET kinase binding assay.

-

Compound Preparation : Prepare an 11-point, 3-fold serial dilution of [Compound] in DMSO, starting from a 1 mM stock. Further dilute these solutions into the kinase buffer to achieve the desired 3X final assay concentrations.

-

Reagent Preparation : Prepare a 3X Kinase/Antibody mixture containing the target kinase (MEK1 or MEK2) and a Europium-labeled anti-tag antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6] Prepare a 3X Alexa Fluor® 647-labeled ATP-competitive tracer solution.

-

Assay Assembly : In a 384-well plate, add 5 µL of the 3X [Compound] dilution, followed by 5 µL of the 3X Kinase/Antibody mixture.[6]

-

Initiation : Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction. The final volume is 15 µL.

-

Incubation : Cover the plate and incubate for 60 minutes at room temperature, protected from light.[7]

-

Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

-

Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of [Compound] concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.

| Target | IC50 (nM) |

| MEK1 | 0.8 |

| MEK2 | 1.1 |

Cellular Characterization

The effect of [Compound] on cancer cells was evaluated by assessing its ability to inhibit proliferation and modulate the MAPK signaling pathway.

The RAS-RAF-MEK-ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating key cellular processes.[1][2] [Compound] is designed to inhibit MEK1/2, the central kinases in this pathway, thereby blocking downstream signaling to ERK.

Caption: The MAPK signaling pathway and the inhibitory action of [Compound].

Cell Viability Assay

The antiproliferative activity of [Compound] was measured in a panel of human cancer cell lines with known driver mutations. The CellTiter-Glo® Luminescent Cell Viability Assay was used, which quantifies ATP as an indicator of metabolically active cells.[8][9]

-

Cell Plating : Seed cells in 96-well opaque-walled plates at a predetermined density (e.g., 3,000 cells/well) in 90 µL of culture medium and incubate for 24 hours.

-

Compound Treatment : Add 10 µL of 10X serially diluted [Compound] to the wells. Include vehicle control (DMSO) wells.

-

Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition : Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[10][11] Add 100 µL of the reagent to each well.

-

Lysis and Signal Stabilization : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

Data Acquisition : Record luminescence using a plate-reading luminometer.

-

Data Analysis : Normalize the data to vehicle-treated controls and plot against the logarithm of [Compound] concentration. Determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

| Cell Line | Cancer Type | Key Mutation | GI50 (nM) |

| A375 | Melanoma | BRAF V600E | 2.5 |

| HT-29 | Colorectal | BRAF V600E | 4.1 |

| HCT116 | Colorectal | KRAS G13D | 8.7 |

| Calu-6 | Lung | KRAS G12C | 15.2 |

Target Modulation Assay (Western Blot)

To confirm that [Compound] inhibits the MAPK pathway in cells, a Western blot analysis was performed to measure the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK.[12][13]

-

Cell Treatment : Plate A375 cells and grow to 70-80% confluency. Starve cells in serum-free media for 12 hours, then treat with a dose range of [Compound] for 2 hours.

-

Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification : Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Denature 20 µg of protein from each sample in Laemmli buffer and separate by SDS-PAGE on a 10% polyacrylamide gel.[12]

-

Transfer : Transfer separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with a primary antibody against p-ERK1/2 (T202/Y204).

-

Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing : Strip the membrane and reprobe with an antibody for total ERK1/2 to serve as a loading control.[14][15]

-

Analysis : Quantify band intensity using densitometry software and normalize the p-ERK signal to the total ERK signal.

| [Compound] (nM) | p-ERK / Total ERK Ratio (Normalized) |

| 0 (Vehicle) | 1.00 |

| 1 | 0.45 |

| 3 | 0.12 |

| 10 | 0.03 |

| 30 | <0.01 |

Kinase Selectivity Profile

To assess the specificity of [Compound], it was screened against a panel of related and unrelated kinases at a fixed concentration.

Kinase Selectivity Panel

[Compound] was tested at 1 µM in a broad panel of over 200 kinases using enzymatic assays. The percent inhibition was determined relative to a vehicle control.

| Kinase Target | Family | % Inhibition at 1 µM |

| MEK1 | MAP2K | >99% |

| MEK2 | MAP2K | >99% |

| MKK4 | MAP2K | 15% |

| MKK7 | MAP2K | 8% |

| ERK2 | MAPK | <5% |

| p38α | MAPK | <5% |

| JNK1 | MAPK | <5% |

| CDK2 | CMGC | <2% |

| PI3Kα | PI3K | <2% |

| AKT1 | AGC | <5% |

Data represents a partial list for illustrative purposes.

The results demonstrate that [Compound] is highly selective for MEK1 and MEK2, with minimal off-target activity against other kinases, including those within the closely related MAPK signaling family.

Conclusion

The in vitro characterization data presented in this guide demonstrate that [Compound] is a highly potent and selective inhibitor of MEK1 and MEK2. It effectively suppresses the MAPK signaling pathway, leading to potent antiproliferative effects in cancer cell lines harboring BRAF and RAS mutations. Its high degree of selectivity suggests a lower potential for off-target toxicities. These findings establish [Compound] as a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. cusabio.com [cusabio.com]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 10. promega.com [promega.com]

- 11. ch.promega.com [ch.promega.com]

- 12. benchchem.com [benchchem.com]

- 13. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

biological targets of [Compound]

An In-Depth Technical Guide to the Biological Targets of Metformin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin is the most widely prescribed first-line therapeutic agent for type 2 diabetes (T2D). Its primary clinical effects include the suppression of hepatic gluconeogenesis and the enhancement of insulin sensitivity in peripheral tissues.[1] Beyond its anti-hyperglycemic actions, ongoing research has revealed its potential in other areas, including cancer, cardiovascular disease, and aging.[2][3] The pleiotropic effects of Metformin stem from its ability to engage multiple biological targets and pathways. This technical guide provides a detailed exploration of these targets, presenting quantitative data, in-depth experimental protocols, and visualizations of the core signaling pathways.

The Canonical Target: Mitochondrial Complex I

The most widely accepted primary target of Metformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][4] Metformin acts as a mild and reversible inhibitor of Complex I.[2] This inhibition reduces the proton-pumping capacity of the respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This shift in the cell's energy status is a critical upstream event for many of Metformin's downstream effects.[5]

Data Presentation: Metformin Inhibition of Mitochondrial Complex I

The concentration required for Metformin to inhibit Complex I varies significantly between isolated mitochondria and intact cellular systems. In cell-free systems, millimolar concentrations are necessary, whereas in intact cells, Metformin accumulates within the mitochondria, allowing micromolar concentrations in the plasma to become effective over time.[6][7]

| Parameter | System | Value | Reference(s) |

| IC₅₀ | Isolated Mitochondrial Complex I | 19 - 79 mM | [6] |

| IC₅₀ | Isolated Bovine Heart Mitochondria | 19.4 ± 1.4 mM | [8] |

| IC₅₀ | Isolated Mitochondria | ~20 mM | [2] |

| IC₅₀ | Pancreatic Cancer Cells | 1.1 mM | [9] |

| Effective Concentration | Intact Hepatocytes (for AMPK activation) | >100 µM | [5] |

Experimental Protocol: High-Resolution Respirometry for Complex I Activity

This protocol provides a method to assess the effect of Metformin on mitochondrial Complex I-linked respiration in isolated mitochondria or permeabilized cells using an oxygen sensor system (e.g., Oroboros Oxygraph).

1. Preparation of Mitochondria/Cells:

-

Isolate mitochondria from tissue (e.g., liver, muscle) using differential centrifugation.[10]

-

Alternatively, for cultured cells, permeabilize the plasma membrane with a mild detergent like digitonin or saponin to allow substrate access to the mitochondria, while keeping the mitochondrial inner membrane intact.[11]

-

Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Setup:

-

Calibrate the oxygen electrode in the respirometer chambers according to the manufacturer's instructions.

-

Add respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA) to the chambers at 37°C.[12]

-

Add the mitochondrial preparation (e.g., 0.1 mg/mL) or permeabilized cells to the chamber and allow the signal to stabilize.

3. Measurement of Complex I-Linked Respiration:

-

Initiate Complex I-driven respiration by adding a substrate combination such as pyruvate (5 mM) & malate (2 mM) . This provides NADH to Complex I.[12]

-

Record the stable oxygen consumption rate (OCR), which represents non-phosphorylating "LEAK" respiration or State 2.

-

Add Metformin at the desired concentration (e.g., 1-20 mM) and record the change in OCR. A decrease indicates inhibition.

-

Stimulate ATP synthesis-linked respiration (State 3 or OXPHOS) by adding a saturating amount of ADP (e.g., 2.5 mM) .

-

Observe the inhibitory effect of Metformin on this stimulated respiration rate.

4. Controls and Further Steps:

-

Positive Control: Use a known Complex I inhibitor like rotenone (e.g., 0.5 µM) to achieve maximal inhibition for comparison.

-

Complex II Respiration: To confirm the specificity of inhibition, subsequently add a Complex II substrate like succinate (10 mM) . Respiration should resume if only Complex I is inhibited.

-

Data Analysis: Calculate the oxygen consumption rates (pmol O₂/s/mg protein) before and after the addition of Metformin to determine the percent inhibition.

Visualization: Canonical AMPK Activation Pathway

Caption: Metformin inhibits mitochondrial Complex I, increasing the AMP:ATP ratio and activating AMPK.

A Novel Direct Target: The Lysosomal PEN2 Pathway

Recent groundbreaking research has identified a direct molecular target of Metformin that mediates AMPK activation independently of cellular energy status. At clinically relevant, low-dose concentrations, Metformin binds to PEN2 (Presenilin Enhancer 2) , a subunit of the γ-secretase complex located on the lysosomal membrane.[13][14] The Metformin-PEN2 complex then interacts with ATP6AP1, a subunit of the vacuolar H+-ATPase (v-ATPase), inhibiting its proton pump activity.[15] This initiates a signaling cascade where the scaffold protein AXIN recruits the kinase LKB1 to the lysosome, leading to the phosphorylation and activation of AMPK.[14][15]

Data Presentation: Metformin Binding to PEN2

The binding affinity of Metformin to PEN2 has been quantified using biophysical techniques, revealing a strong interaction at concentrations achievable in patients.

| Parameter | Method | Value | Reference(s) |

| K_d_ | Surface Plasmon Resonance (SPR) | 0.15 µM | [15] |

| K_d_ | Isothermal Titration Calorimetry (ITC) | 1.7 µM | [15] |

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay

This protocol describes a generalized workflow for measuring the binding kinetics between Metformin and a target protein like PEN2 using SPR (e.g., Biacore instrument).

1. Reagent and Chip Preparation:

-

Ligand: Purify recombinant PEN2 protein. Ensure high purity and stability.

-

Analyte: Prepare Metformin hydrochloride solutions in a range of concentrations (e.g., 0.1 µM to 50 µM) in the running buffer.

-

Running Buffer: Use a suitable buffer, such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), to minimize non-specific binding.

-

Sensor Chip: Use a carboxymethylated dextran chip (e.g., CM5) for covalent immobilization of the protein ligand.[13]

2. Ligand Immobilization:

-

Activate the sensor chip surface using a standard injection of a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified PEN2 protein over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated surface. Aim for a target immobilization level (e.g., 2000-4000 Response Units).

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

3. Analyte Binding Analysis (Kinetics):

-

Inject the series of Metformin concentrations (the analyte) over both the ligand and reference flow cells at a constant flow rate. This is the "association" phase.

-

After the injection, flow the running buffer alone over the chip to monitor the "dissociation" phase.

-

Between cycles, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove all bound analyte without denaturing the immobilized ligand.

4. Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/kₐ).[15]

Visualization: Lysosomal AMPK Activation Pathway

Caption: Low-dose Metformin binds PEN2, inhibiting v-ATPase and recruiting LKB1 to activate AMPK.

An Indirect Target: The Gut Microbiome

A substantial body of evidence indicates that the gastrointestinal tract is a primary site of Metformin's action. Metformin is concentrated in the gut and significantly alters the composition and function of the gut microbiota.[16] These changes are thought to contribute to Metformin's therapeutic effects, potentially by increasing the abundance of species that produce short-chain fatty acids (SCFAs) like butyrate and propionate, and by modulating gut hormone secretion (e.g., GLP-1).[17]

Data Presentation: Reported Changes in Gut Microbiota with Metformin

| Bacterial Genera/Species | Change | Reference(s) |

| Akkermansia muciniphila | Increased | [16] |

| Escherichia/Shigella | Increased | [16] |

| Bifidobacterium | Increased | [10] |

| Lactobacillus | Increased | [17] |

| Intestinibacter | Decreased | [18] |

| Blautia | Increased | [17] |

Experimental Protocol: 16S rRNA Gene Sequencing for Microbiome Analysis

This protocol outlines the key steps to analyze changes in gut microbial composition in response to Metformin treatment in animal models or human subjects.

1. Sample Collection:

-

Collect fecal samples from subjects before and after a defined period of Metformin treatment, as well as from a placebo-controlled group.

-

Immediately freeze samples at -80°C to preserve microbial DNA integrity.[19]

2. DNA Extraction:

-

Extract total microbial DNA from a standardized amount of fecal matter (e.g., 200 mg) using a commercially available kit designed for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit). These kits typically include bead-beating steps to effectively lyse bacterial cell walls.[3]

3. 16S rRNA Gene Amplification (PCR):

-

Amplify a specific hypervariable region (or regions) of the 16S rRNA gene, which is universal to bacteria but contains species-specific sequences. The V3-V4 region is commonly used.

-

Use primers that are barcoded (indexed) for each sample, allowing for multiplexing (pooling multiple samples in one sequencing run).

4. Library Preparation and Sequencing:

-

Purify the PCR products (amplicons).

-

Quantify the purified DNA and pool the indexed samples in equimolar concentrations to create the sequencing library.

-

Sequence the library on a high-throughput platform, such as the Illumina MiSeq or NovaSeq.[3]

5. Bioinformatic Analysis:

-

Quality Control: Demultiplex the raw sequencing reads based on their barcodes and trim low-quality bases and adapter sequences.

-

OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) based on a similarity threshold (e.g., 97%) or infer Amplicon Sequence Variants (ASVs) using algorithms like DADA2 or Deblur.

-

Taxonomic Assignment: Assign a taxonomic classification (Phylum, Class, Order, Family, Genus, Species) to each OTU/ASV by comparing its sequence to a reference database (e.g., Greengenes, SILVA).

-

Statistical Analysis: Analyze alpha diversity (within-sample richness and evenness) and beta diversity (between-sample compositional differences). Identify differentially abundant taxa between treatment and control groups.

Visualization: Gut Microbiome Analysis Workflow

Caption: A typical workflow for analyzing gut microbiota changes using 16S rRNA sequencing.

Central Effector: AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor and a central node for Metformin's metabolic effects.[1] As described, its activation can be triggered by both the mitochondrial (AMP-dependent) and lysosomal (AMP-independent) pathways. Once activated via phosphorylation at Threonine-172 of its α-catalytic subunit, AMPK orchestrates a switch from anabolic (ATP-consuming) to catabolic (ATP-producing) processes.[20] A key therapeutic outcome is the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), which reduces fatty acid synthesis, and the transcriptional repression of key gluconeogenic enzymes like G6Pase and PEPCK in the liver.[1][20]

Data Presentation: Metformin Concentrations for AMPK Activation

The activation of AMPK is dependent on the concentration of Metformin, the duration of treatment, and the cell type.

| Cell Type | Concentration for Activation | Duration | Reference(s) |

| Rat Hepatocytes | 500 µM (significant) | 1 hour | [1] |

| Rat Hepatocytes | 50 µM (significant) | 7 hours | [1] |

| Human Hepatocytes | >100 µM | - | [5] |

| CSF3RT618I Cells | 1 - 20 mM | 24 hours | [21] |

Experimental Protocol: Western Blotting for AMPK Activation

This is the most common method to assess AMPK activation by measuring the phosphorylation status of AMPK and its downstream target, ACC.

1. Cell Treatment and Lysis:

-

Culture cells (e.g., HepG2 hepatocytes) to desired confluency.

-

Treat cells with various concentrations of Metformin for a specified time course (e.g., 1-24 hours). Include an untreated control.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

-

Denature the samples by heating at 95-100°C for 5 minutes.

3. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPKα (Thr172) .

-

Wash the membrane thoroughly with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

To assess the downstream effect, a separate blot can be probed for phosphorylated ACC (Ser79) .

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for loading, strip the membrane and re-probe it with a primary antibody for total AMPKα (and total ACC).

-

Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein to determine the relative activation of AMPK.[20]

Visualization: Western Blot Experimental Workflow

Caption: A standard workflow for measuring AMPK activation via Western Blot.

Conclusion

The molecular mechanisms of Metformin are complex and multifaceted, extending beyond a single target. Its primary actions are initiated through the inhibition of mitochondrial Complex I and a direct interaction with the lysosomal protein PEN2. Both pathways converge on the activation of the master metabolic regulator, AMPK. Furthermore, Metformin's profound effects on the gut microbiome represent a critical indirect mechanism that contributes significantly to its overall therapeutic profile. Understanding these distinct yet interconnected targets is essential for the ongoing development and repurposing of biguanide-based therapies in diabetes and beyond.

References

- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 3. Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]

- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]

- 8. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondria-targeted metformins: anti-tumour and redox signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Complex I Inhibition by Metformin Limits Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Low-dose metformin and PEN2-dependent lysosomal AMPK activation: benefits outnumber side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New mechanism of metformin action mediated by lysosomal presenilin enhancer 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 16S rRNA Sequencing and Metagenomics Study of Gut Microbiota: Implications of BDB on Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]

- 19. Frontiers | Integrated 16S rRNA Sequencing, Metagenomics, and Metabolomics to Characterize Gut Microbial Composition, Function, and Fecal Metabolic Phenotype in Non-obese Type 2 Diabetic Goto-Kakizaki Rats [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. ashpublications.org [ashpublications.org]

An In-Depth Technical Guide to Compound Pathway Analysis and Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis workflows for compound pathway analysis and identification. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively elucidate the mechanisms of action of novel compounds.

Introduction to Compound Pathway Analysis

Compound pathway analysis is a critical component of drug discovery and development, providing insights into how a chemical entity exerts its biological effects. By identifying the specific signaling or metabolic pathways modulated by a compound, researchers can understand its mechanism of action, predict potential on-target and off-target effects, and identify biomarkers for efficacy and toxicity. This process typically involves a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's cellular impact.

Experimental Approaches for Pathway Identification

A variety of experimental techniques are employed to generate the data necessary for pathway analysis. The choice of methodology depends on the specific research question and the nature of the compound being investigated.

Transcriptomics: Unveiling Gene Expression Changes

RNA sequencing (RNA-seq) is a powerful technique used to quantify the entire transcriptome of a biological sample. By comparing the gene expression profiles of cells or tissues treated with a compound to untreated controls, researchers can identify differentially expressed genes (DEGs). This list of DEGs then serves as the foundation for pathway enrichment analysis, which aims to identify biological pathways that are over-represented within the DEG list.

Table 1: Publicly Available Gene Expression Dataset for Pathway Analysis

The following table summarizes a publicly available dataset from the Gene Expression Omnibus (GEO) that can be used for practicing pathway analysis. This dataset examines the effect of a specific compound on gene expression in cancer cell lines.

| GEO Accession | Compound | Cell Line | Description |

| GSE59765 | Trametinib | A375 Melanoma | Gene expression profiling of A375 melanoma cells treated with the MEK inhibitor Trametinib. |

Metabolomics: Profiling Small Molecule Alterations

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system.[1] Mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) is the primary analytical platform for metabolomics. By comparing the metabolite profiles of compound-treated and control samples, it is possible to identify metabolites whose concentrations are significantly altered. These altered metabolites can then be mapped to metabolic pathways to pinpoint the biochemical processes affected by the compound.

Proteomics: Assessing Protein Expression and Modification

Proteomics provides a direct readout of the proteins present in a sample, including their expression levels and post-translational modifications (PTMs). Techniques such as quantitative mass spectrometry and western blotting are used to assess changes in protein abundance and signaling activity in response to compound treatment. This information is crucial for validating the functional consequences of altered gene expression and for directly observing the modulation of signaling pathways.

Detailed Experimental Protocols

This section provides detailed protocols for key experimental techniques used in compound pathway analysis.

Protocol for RNA-Seq Library Preparation and Data Analysis

This protocol outlines the major steps for preparing an RNA-seq library and analyzing the resulting data to identify differentially expressed genes for pathway analysis.

I. RNA-Seq Library Preparation (Illumina Platform)

-

RNA Isolation: Isolate total RNA from compound-treated and control cells or tissues using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.

-

rRNA Depletion or mRNA Enrichment: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, or enrich for messenger RNA (mRNA) using poly-A selection.

-

RNA Fragmentation: Fragment the RNA into smaller pieces suitable for sequencing.

-

First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers.

-

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

-

End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single adenine (A) base to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) different samples.

-

PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of material for sequencing.

-

Library Quantification and Quality Control: Quantify the final library and assess its size distribution using an automated electrophoresis system.

II. RNA-Seq Data Analysis Workflow

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

-

Alignment to a Reference Genome: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

-

Read Quantification: Count the number of reads that map to each gene to generate a raw count matrix. Tools like featureCounts or HTSeq can be used for this purpose.

-

Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between the compound-treated and control groups.[2] This will generate a list of genes with their corresponding log2 fold changes and p-values.

-

Pathway Enrichment Analysis: Use the list of differentially expressed genes as input for pathway enrichment analysis using tools like Gene Set Enrichment Analysis (GSEA) or databases such as KEGG and Reactome.[3]

Experimental Workflow: RNA-Seq for Pathway Identification

Caption: Workflow for RNA-Seq from library preparation to pathway analysis.

Protocol for LC-MS Based Metabolomics

This protocol provides a general workflow for untargeted metabolomics using LC-MS.

I. Sample Preparation

-

Sample Collection: Collect biological samples (e.g., cells, plasma, tissue) and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen.

-

Metabolite Extraction: Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water. The choice of solvent will depend on the polarity of the metabolites of interest.

-

Centrifugation: Centrifuge the samples to pellet proteins and other cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS system.

II. LC-MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a column appropriate for separating the metabolites of interest (e.g., C18 for nonpolar compounds, HILIC for polar compounds).

-

Mass Spectrometry Detection: Elute the separated metabolites from the LC column into the mass spectrometer. The mass spectrometer will ionize the molecules and measure their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire data in either positive or negative ionization mode, or both, to detect a wider range of metabolites.

III. Data Analysis

-

Peak Picking and Alignment: Use software such as XCMS or MS-DIAL to detect and align peaks across all samples.

-

Metabolite Annotation: Annotate the detected features by comparing their m/z values and retention times to spectral libraries (e.g., METLIN, HMDB).

-

Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly different between the compound-treated and control groups.

-

Pathway Analysis: Use tools like MetaboAnalyst to perform pathway analysis on the list of significantly altered metabolites.[1][4][5][6]

Experimental Workflow: LC-MS Metabolomics

Caption: General workflow for LC-MS based metabolomics analysis.

Protocol for Signaling Pathway Validation

This protocol integrates quantitative proteomics and western blotting to validate the effect of a compound on a specific signaling pathway, for example, the Wnt/β-catenin pathway.[7][8]

I. Quantitative Proteomics (e.g., using SILAC)

-

Cell Culture and Labeling: Culture cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

-

Compound Treatment: Treat the "heavy" labeled cells with the compound of interest and the "light" labeled cells with a vehicle control.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification and Mixing: Quantify the protein concentration from both "light" and "heavy" lysates and mix them in a 1:1 ratio.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will acquire both MS1 scans (for quantification of "light" vs. "heavy" peptide pairs) and MS2 scans (for peptide sequencing and identification).

-

Data Analysis: Use software like MaxQuant to identify and quantify proteins. The ratio of "heavy" to "light" signals for each protein indicates the change in its expression level upon compound treatment.

II. Western Blotting

-

Sample Preparation: Treat cells with the compound and a vehicle control. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., β-catenin) or its phosphorylated form.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Logical Relationship: Signaling Pathway Validation

Caption: Integrated workflow for signaling pathway validation.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 2: Example of Differentially Expressed Genes in Response to Compound X

| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |

| GENE_A | 2.58 | 1.2e-8 | 3.5e-7 |

| GENE_B | -1.75 | 5.6e-6 | 9.1e-5 |

| GENE_C | 3.12 | 2.3e-10 | 8.0e-9 |

| GENE_D | -2.05 | 7.8e-7 | 1.5e-5 |

Table 3: Example of Significantly Altered Metabolites in Response to Compound Y

| Metabolite | Fold Change | p-value | Pathway |

| Citrate | 0.45 | 0.001 | TCA Cycle |

| Succinate | 1.89 | 0.005 | TCA Cycle |

| Glutamate | 2.31 | 0.0005 | Glutamine Metabolism |

| Lactate | 3.15 | 0.0001 | Glycolysis |

Table 4: Comparison of Common Pathway Analysis Tools

| Tool | Primary Data Type | Analysis Method | Key Features |

| GSEA | Gene Expression | Gene Set Enrichment Analysis | Threshold-free analysis of ranked gene lists.[3] |

| MetaboAnalyst | Metabolomics | Enrichment Analysis, Pathway Topology | Comprehensive statistical and functional analysis for metabolomics data.[1][4][5][6] |

| Reactome | Multi-omics | Over-representation Analysis | Curated database of pathways and reactions with visualization tools. |

| KEGG | Multi-omics | Pathway Mapping | Collection of manually drawn pathway maps representing molecular interactions. |

Conclusion

The identification and analysis of compound-modulated pathways is a multifaceted process that requires the integration of various experimental and computational approaches. By systematically applying the techniques and workflows outlined in this guide, researchers can gain a deeper understanding of a compound's mechanism of action, which is essential for advancing drug discovery and development programs. The continuous evolution of 'omics' technologies and data analysis tools will further enhance our ability to unravel the complex interplay between chemical compounds and biological systems.

References

- 1. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. MetaboAnalyst [metaboanalyst.ca]

- 5. MetaboAnalyst [metaboanalyst.ca]

- 6. bosterbio.com [bosterbio.com]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Initial Toxicity Screening of Acetaminophen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the initial toxicity screening of Acetaminophen (APAP), a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, APAP overdose is a leading cause of acute liver failure, making a thorough understanding of its toxicity profile crucial.[1] This document outlines key in vitro and in vivo toxicity assays, presents quantitative data, details experimental protocols, and illustrates the underlying molecular pathways.

In Vitro Toxicity Assessment

In vitro assays are fundamental to the initial toxicity screening of compounds, providing early insights into potential cytotoxic and genotoxic effects.

Cytotoxicity Assays

Cytotoxicity assays evaluate the potential of a compound to cause cell death. For Acetaminophen, these assays are crucial for determining the concentrations that induce cellular damage, particularly in liver cells.

Data Presentation: In Vitro Cytotoxicity of Acetaminophen

| Assay Type | Cell Line | Endpoint | IC50 Value | Incubation Time |

| MTT Assay | HeLa | Cell Viability | 2.586 mg/mL | 24 hours |

| MTT Assay | HeLa | Cell Viability | 1.8 mg/mL | 48 hours |

| MTT Assay | HeLa | Cell Viability | 0.658 mg/mL | 72 hours |

| WST-1 Assay | Primary Hepatocytes | Cell Viability | ~10 mM | 36 hours |

| Trypan Blue | SK-MEL-28 | Cell Viability | 100 µM | 2 hours |

| Trypan Blue | SK-MEL-28 | Cell Viability | 250 µM | 2 hours |

| Trypan Blue | SK-MEL-28 | Cell Viability | 500 µM | 2 hours |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Acetaminophen (APAP)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed HeLa cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[3]

-

Compound Treatment: Prepare a series of APAP concentrations in culture medium. Replace the existing medium with 100 µL of the APAP-containing medium and incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a compound. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[4]

Data Presentation: Genotoxicity of Acetaminophen (Ames Test)

| Test Strain | Metabolic Activation | Result |

| S. typhimurium TA98 | With and Without S9 Mix | Non-mutagenic |

| S. typhimurium TA100 | With and Without S9 Mix | Non-mutagenic |

| S. typhimurium TA1535 | With and Without S9 Mix | Non-mutagenic |

| S. typhimurium TA1537 | With and Without S9 Mix | Non-mutagenic |

| S. typhimurium TA1538 | With and Without S9 Mix | Non-mutagenic |

The Ames test for Acetaminophen has generally been found to be negative, indicating it does not cause bacterial gene mutations under the tested conditions.[5]

Experimental Protocol: Ames Test

The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[4] The assay measures the ability of a test compound to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[4]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Test compound (Acetaminophen)

-

S9 fraction (for metabolic activation)

-

Positive and negative controls

Procedure:

-

Preparation: Prepare overnight cultures of the Salmonella strains.[6]

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation).[7]

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.[6]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[7]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[7]

In Vivo Acute Toxicity Assessment

In vivo studies in animal models are essential for understanding the systemic toxicity of a compound and determining its lethal dose.

Data Presentation: Acute Toxicity of Acetaminophen in Animal Models

| Species | Route of Administration | LD50 Value |

| Mouse | Oral | 1120.28 mg/kg |

| Rat (19-day-old) | Oral | 840 mg/kg |

| Rat (33-day-old) | Oral | 1580 mg/kg |

| Human (estimated) | Oral | 150 mg/kg (minimum toxic dose) |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

Materials:

-

Test animals (e.g., mice or rats)

-

Test compound (Acetaminophen)

-

Vehicle for administration (e.g., distilled water)

-

Oral gavage needles

Procedure:

-

Dosing: A single animal is dosed at a starting concentration.

-

Observation: The animal is observed for signs of toxicity and mortality for a defined period (e.g., 24-48 hours).[8]

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher concentration.

-

If the animal dies, the next animal is dosed at a lower concentration.

-

-

Endpoint: This process is continued until a stopping criterion is met (e.g., a certain number of reversals in outcome).

-

LD50 Calculation: The LD50 is then calculated using statistical methods based on the pattern of outcomes.

Mechanism of Acetaminophen-Induced Hepatotoxicity

Acetaminophen overdose leads to severe liver damage primarily through the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[9]

At therapeutic doses, the majority of acetaminophen is metabolized through glucuronidation and sulfation.[10] A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form NAPQI.[11] This highly reactive metabolite is then detoxified by conjugation with glutathione (GSH).[10]

In an overdose situation, the glucuronidation and sulfation pathways become saturated, shunting more acetaminophen towards the cytochrome P450 pathway and leading to excessive production of NAPQI.[12] This depletes the liver's stores of glutathione.[9] Once GSH is depleted, NAPQI binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[11][13]

Caption: Metabolic pathways of Acetaminophen at therapeutic vs. overdose levels.

Experimental Workflow for Initial Toxicity Screening

A typical workflow for the initial toxicity screening of a compound involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

Caption: General workflow for initial toxicity screening of a new compound.

References

- 1. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. Ames test - Wikipedia [en.wikipedia.org]

- 5. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. jcovm.uobaghdad.edu.iq [jcovm.uobaghdad.edu.iq]

- 9. Acetaminophen Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 10. uspharmacist.com [uspharmacist.com]

- 11. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetic properties of [Compound]

An In-Depth Technical Guide to the Pharmacokinetic Properties of Metformin

Introduction